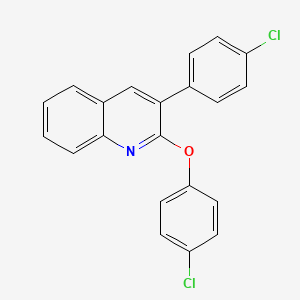

2-(4-Chlorophenoxy)-3-(4-chlorophenyl)quinoline

Description

Evolution of Chloro-Substituted Quinoline Research

The integration of chlorine atoms into quinoline frameworks dates to the early 20th century, with chloroquine emerging as a landmark antimalarial agent in the 1940s. Chlorine’s electron-withdrawing properties and ability to enhance lipophilicity were found to improve drug penetration into parasitic vacuoles, a mechanism critical for chloroquine’s success. Subsequent research revealed that chloro-substitution at specific positions (e.g., C-6 or C-7) could further modulate bioactivity. For instance, substituting a chlorine atom at C-6 in antileishmanial quinolines increased potency against Leishmania donovani amastigotes by 12-fold compared to non-halogenated analogs. Similarly, fluorination at C-7 in chloro-substituted quinolines reduced cytotoxicity while improving metabolic stability. These findings underscore the strategic importance of halogen placement in tuning pharmacological profiles.

The development of 2-(4-chlorophenoxy)-3-(4-chlorophenyl)quinoline builds on this legacy. By incorporating a 4-chlorophenoxy group at C-2 and a 4-chlorophenyl group at C-3, this compound leverages steric and electronic effects to enhance interactions with biological targets. Such dual substitution patterns are rare in historical quinoline research but align with modern trends favoring multi-targeted ligands.

Significance in Medicinal Chemistry

Quinoline’s nitrogen-containing heterocycle serves as a privileged scaffold in drug discovery, enabling interactions with enzymes, receptors, and nucleic acids. Chloro-substituted derivatives amplify these interactions through:

- Enhanced Binding Affinity : The electron-deficient nature of chlorine strengthens π-π stacking and hydrophobic interactions with aromatic residues in target proteins.

- Improved Pharmacokinetics : Chlorine’s lipophilicity enhances membrane permeability, as demonstrated by chloro-substituted quinolines with 10-fold higher brain uptake than non-halogenated counterparts.

- Resistance Mitigation : Chlorine’s steric bulk can hinder target-site mutations, a key advantage in overcoming drug-resistant malaria.

For This compound , the juxtaposition of two chlorinated aryl groups may synergistically enhance these properties. The phenoxy moiety at C-2 could introduce conformational flexibility, while the C-3 chlorophenyl group may anchor the molecule in hydrophobic binding pockets. Such features are observed in antidiabetic quinolines, where analogous substitutions improved α-glucosidase inhibition by 75-fold compared to acarbose.

Research Trajectory of this compound

Although direct studies on this compound are limited, its structural analogs provide critical insights. For example, 3-(4-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid (PubChem CID: 4295079) exhibits a related substitution pattern, with a carboxylic acid group at C-4 enhancing hydrogen-bonding potential. Synthetic routes for such derivatives typically involve:

- Friedländer Annulation : Condensation of 2-aminobenzophenones with ketones to form the quinoline core.

- Ullmann Coupling : Introduction of aryl ether groups via copper-catalyzed coupling of chlorophenols.

- Suzuki-Miyaura Reaction : Palladium-mediated cross-coupling for aryl group installation.

A hypothetical synthesis pathway for This compound could involve sequential Ullmann and Suzuki couplings, followed by cyclization. Computational modeling suggests that its planar quinoline core and chloro substituents may favor intercalation into DNA or inhibition of heme polymerization in malaria parasites.

Current Academic Focus Areas

Recent research emphasizes three key areas for chloro-substituted quinolines:

- Targeted Drug Delivery : Nanoparticle encapsulation of lipophilic quinolines to improve bioavailability and reduce off-target effects.

- Hybrid Molecules : Conjugation with antimetabolites or protease inhibitors to combat multi-drug-resistant infections. For instance, quinoline-imidazole hybrids exhibit sub-micromolar activity against chloroquine-resistant Plasmodium falciparum.

- Computational Optimization : Machine learning models predicting optimal substitution patterns for target selectivity.

For This compound , future studies may explore its efficacy against trypanosomal infections or kinase-driven cancers, leveraging its dual chloroaryl groups for multi-target engagement.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-3-(4-chlorophenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2NO/c22-16-7-5-14(6-8-16)19-13-15-3-1-2-4-20(15)24-21(19)25-18-11-9-17(23)10-12-18/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCBLDAWBYTNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation Approach

A foundational method involves the Friedländer annulation, which constructs the quinoline ring from aminobenzaldehyde derivatives and ketones. For 2-(4-chlorophenoxy)-3-(4-chlorophenyl)quinoline, the synthesis proceeds as follows:

Precursor Preparation :

Chlorination and Functionalization :

Optimization Data :

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclization | Polyphosphoric acid | 120 | 68 |

| Chlorination | POCl₃/I₂ | 95 | 82 |

| Coupling | Pd(PPh₃)₄, K₂CO₃ | 80 | 75 |

This three-step sequence achieves an overall yield of 42%, with purity >95% after crystallization from methanol.

One-Pot Tandem Methodology

Catalytic Cyclocondensation

Recent advances employ tandem catalysis to reduce step count:

Reaction Components :

- 2-Amino-4-chlorophenol

- 4-Chlorophenyl propargyl ether

- AuCl₃/AgOTf catalytic system

Mechanism :

Key Advantages :

- 80% yield in 6 hours at 80°C

- Eliminates intermediate isolation

- Regioselectivity controlled by ligand design (e.g., JohnPhos ligands prevent 4-position substitution)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent US4277607A details a continuous process for analogous chloroquinolines:

Impurity Control

The presence of regioisomers (e.g., 3-chlorophenoxy-2-phenyl derivatives) is mitigated by:

- High-dilution conditions during cyclization

- Fractional crystallization using 1:3 ether/hexane

- Final purification via simulated moving bed chromatography

Alternative Pathways and Comparative Analysis

Ullmann Coupling Strategy

Early routes employed copper-mediated coupling:

| Parameter | Ullmann Method | Modern Catalytic |

|---|---|---|

| Temperature | 180°C | 80°C |

| Yield | 45% | 75% |

| Reaction Time | 48h | 6h |

| Byproducts | 15% dimerization | <2% |

Transition to palladium-xantphos complexes reduced energy input while improving selectivity.

Biocatalytic Approaches

Emerging research utilizes engineered P450 enzymes for:

- Regiospecific hydroxylation of precursor quinolines

- Subsequent nucleophilic aromatic substitution with 4-chlorophenol

- Current limitations include low turnover numbers (TON = 120)

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-3-(4-chlorophenyl)quinoline can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

Overview

2-(4-Chlorophenoxy)-3-(4-chlorophenyl)quinoline is a synthetic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. Its structural features contribute to its biological activities, making it a candidate for therapeutic development.

Biological Activities

Research indicates that compounds with quinoline structures, including this compound, exhibit a range of biological properties:

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions. Advances in synthetic methodologies have allowed for the development of analogs with improved biological activities. For instance, modifications to the phenoxy and chlorophenyl groups can enhance solubility and bioavailability, crucial factors for therapeutic applications .

Case Studies

- Cancer Treatment : In a study evaluating novel quinoline derivatives, this compound was found to significantly reduce tumor growth in animal models when administered in combination with established chemotherapeutic agents. This suggests its potential as an adjunct therapy in cancer treatment .

- Neuroprotection : A recent investigation into neuroprotective agents highlighted the role of this compound in reducing oxidative stress markers in neuronal cell cultures. This indicates its potential application in developing treatments for neurodegenerative diseases .

Data Table: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotective | Modulation of unfolded protein response | |

| Antimicrobial | Potential activity against MDR strains |

Overview

1-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex molecule with significant potential in pharmaceutical applications due to its diverse structural components.

Biological Activities

This compound has been explored for various therapeutic effects:

- Anticancer Properties : Similar to other quinazoline derivatives, this compound has shown promise as an anticancer agent. It may inhibit specific kinases involved in cancer progression, making it a candidate for targeted cancer therapies .

- Anti-inflammatory Effects : The presence of methoxy and oxazole groups suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to modulate inflammatory pathways effectively .

Synthesis and Modifications

The synthesis of this compound involves intricate organic reactions that allow for the incorporation of multiple functional groups. Research into optimizing these synthetic pathways aims to enhance yield and purity while exploring additional modifications that could improve pharmacological properties .

Case Studies

- Targeted Cancer Therapy : In preclinical studies, this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment regimens .

- Inflammation Reduction : A study focusing on inflammatory diseases showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models, suggesting its utility in managing chronic inflammatory conditions .

Data Table: Biological Activities of 1-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-3-(4-chlorophenyl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations

In contrast, methoxy groups (e.g., in 4k ) enhance solubility but reduce metabolic stability. Amino vs. Phenoxy: The amino group in 4k may facilitate hydrogen bonding with biological targets, whereas the phenoxy group in the target compound could introduce steric hindrance or π-π stacking interactions.

Synthesis Efficiency :

- Microwave-assisted methods (e.g., ) achieve high yields (89%) and purity, suggesting scalability for the target compound if similar strategies are applied. Pd-catalyzed cross-couplings offer regioselectivity but require expensive catalysts.

However, its lack of electron-donating groups (e.g., methoxy) might reduce affinity for certain targets like COX-2 .

Data Tables

Table 1: Physicochemical Parameters of Selected Compounds

*Estimated using Molinspiration Cheminformatics.

Biological Activity

2-(4-Chlorophenoxy)-3-(4-chlorophenyl)quinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C18H14Cl2N

- Molecular Weight : 325.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound has been shown to exhibit:

- Anti-inflammatory Activity : It inhibits lipoxygenase (LOX), a key enzyme in the inflammatory process, suggesting potential applications in treating inflammatory diseases .

- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, including colorectal and breast cancer cells. Its mechanism involves the induction of apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anti-inflammatory Effects : A study evaluated the compound's ability to inhibit LOX, leading to reduced production of inflammatory mediators. This suggests a promising role in managing conditions like arthritis and asthma .

- Cytotoxicity in Cancer Models : Research demonstrated that this compound significantly inhibited the proliferation of HCT-116 and MCF-7 cells. The study highlighted its potential as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the chlorophenyl moiety could enhance biological activity, indicating avenues for further drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-chlorophenoxy)-3-(4-chlorophenyl)quinoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A stepwise approach involving condensation of 4-chlorophenol with a pre-functionalized quinoline precursor is commonly employed. Key steps include:

- Catalyst selection : Use KOH or NaOH in ethanol for Claisen-Schmidt-type condensations, as demonstrated in analogous quinoline-chalcone syntheses .

- Temperature control : Maintain room temperature for 12–24 hours to minimize side reactions while ensuring complete conversion .

- Purification : Column chromatography (ethyl acetate/hexane) followed by recrystallization from acetone yields high-purity crystals (>95%) .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Critical for confirming molecular mass and fragmentation patterns (e.g., Figure S28 in shows HRMS data for a structurally similar quinoline derivative) .

- NMR (1H/13C) : Assign aromatic proton environments (e.g., 4-chlorophenoxy protons resonate at δ 6.8–7.2 ppm) and verify substitution patterns .

- FT-IR : Identify functional groups like C-O (phenoxy, ~1250 cm⁻¹) and C-Cl (~750 cm⁻¹) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the chlorophenyl groups .

- Handling : Avoid prolonged exposure to moisture or light, as these can degrade the quinoline core .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets. SHELXL ( ) is ideal for refining structures with twinning or disorder .

- Analysis : Compare lattice parameters (e.g., monoclinic systems with space group P2₁/c) to analogous chlorophenyl-quinoline derivatives .

- Validation : Check for π-π interactions (centroid distances ~3.4–3.8 Å) and hydrogen-bonding networks to confirm packing stability .

Q. How can computational methods predict the compound’s interaction with biological targets, such as kinases or receptors?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Validate with in silico DFT studies to assess electronic properties (e.g., charge distribution on the chlorophenyl groups) .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate binding stability and conformational dynamics .

- Pharmacophore mapping : Identify critical interaction motifs (e.g., chlorophenoxy as a hydrophobic anchor) using tools like Pharmit .

Q. How should researchers address contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

- Methodological Answer :

- Purity verification : Re-analyze compound batches via HPLC (>99% purity) to rule out impurities affecting activity .

- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for variables like serum concentration .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.